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Compound of Interest

Compound Name: m-Anisaldehyde

Cat. No.: B106831

An Application and Protocol Guide to m-Anisaldehyde in Flavor and Fragrance Chemistry

Introduction

m-Anisaldehyde (3-methoxybenzaldehyde, CAS No. 591-31-1) is an aromatic aldehyde
utilized in the flavor and fragrance industry for its distinct sensory characteristics. Structurally, it
is one of three isomers of anisaldehyde, with the para-isomer being the most commercially
prevalent.[1] While less common, m-anisaldehyde offers a unique olfactory profile that is
valuable in the creation of complex flavor and fragrance compositions. Its applications range
from providing sweet, floral notes in perfumes to contributing to the flavor profiles of baked
goods, beverages, and confectionery.[2] This document provides detailed application notes,
physicochemical data, and experimental protocols for researchers, scientists, and drug
development professionals working with m-anisaldehyde.

Application Notes
Fragrance Applications

The olfactory profile of m-anisaldehyde is primarily characterized by anise, sweet, floral, and
vanilla notes.[3] This makes it a versatile ingredient for perfumers.

» Role in Fragrance Compositions: Unlike its para-isomer, which is known for a dominant
powdery, hawthorn-like scent, m-anisaldehyde provides a cleaner, more direct anise note.
[4] It can be used to:
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o Introduce or enhance sweet, spicy, and floral accords.
o Act as a modifier for other floral or balsamic ingredients.

o Round off the sharpness of other aldehydes, providing a smoother overall scent profile.[4]

[5]

 Stability and Formulation: As an aldehyde, m-anisaldehyde is susceptible to oxidation over
time, which can diminish its odor intensity. It also exhibits poor stability in alkaline media
(e.g., soap) and in the presence of amines, where it can cause discoloration.[4][5]
Formulators should consider the use of antioxidants and careful pH control in the final
product base. Stability testing under relevant conditions (e.g., heat, UV light) is critical.

Flavor Applications

m-Anisaldehyde is recognized as a flavoring food additive and is used to impart specific
nuances in a variety of food products.[2] Its flavor profile is described as sweet, anisic, and
creamy, with cherry and vanilla undertones.[3]

e Use in Flavor Systems: It is effective in building brown flavor profiles such as vanilla,
caramel, and chocolate, as well as in fruit flavors like cherry and raspberry.[5][6]

e Regulatory Status and Usage Levels: m-Anisaldehyde is listed by the Flavor and Extract
Manufacturers Association (FEMA) and has established usage levels in various food
categories, as detailed in the data tables below. These levels typically range from 1 to 25

ppm.[2]

Data Presentation
Table 1: Physicochemical Properties of m-Anisaldehyde
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Property Value Reference(s)

CAS Number 591-31-1 [2]

Molecular Formula CsHsO2 [3]

Molecular Weight 136.15 g/mol [3]
Colorless to pale yellow clear

Appearance o [2]
liquid

- ) 143 °C @ 50 mmHg / 230 °C

Boiling Point [2]
@ 760 mmHg

Density 1.116 - 1.122 g/mL @ 25 °C [2]

Refractive Index 1.549 -1.555 @ 20 °C [2]

Flash Point >110 °C (>230 °F) [2]

N Soluble in alcohol; Insoluble in

Solubility [2]
water

Vapor Pressure 0.065 mmHg @ 25 °C (est.) [2]

Table 2: Olfactory Profile Comparison of Anisaldehyde
Isomers
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Feature

m-Anisaldehyde
(meta-isomer)

p-Anisaldehyde
(para-isomer)

Reference(s)

CAS Number

591-31-1

123-11-5

[2]14]

Primary Odor

Anisic, Sweet, Floral

Sweet, Powdery,
Floral, Hawthorn

[2]14]

Sub-nuances

Vanilla, Cherry, Spicy

Vanilla, Anise, Woody,

Coumarin, Creamy

[3][5]

Odor Strength Medium to High High [415]
Main component in
] Modifier, sweet/spicy lilac, hawthorn,
Typical Use [6]

floral notes

mimosa, and

honeysuckle accords

Table 3: Reported Usage Levels of m-Anisaldehyde in
Food (mg/kg or ppm)
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Food Category Normal Use Maximum Use
Bakery Wares 5.0 25.0
Non-alcoholic Beverages 2.0 10.0
Alcoholic Beverages 4.0 20.0
Confectionery 4.0 20.0
Dairy Products (excl. frozen) 2.0 10.0
Edible Ices (incl. sherbet) 3.0 15.0
Meat Products 1.0 5.0
Processed Fruit 2.0 10.0
Ready-to-eat Savouries 5.0 25.0
Soups, Sauces, Spices 2.0 10.0

(Data sourced from The Good
Scents Company, referencing
European Food Safety
Authority (EFSA) flavor usage
levels)[2]

Visualizations
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Anisaldehyde Isomers
(CsHs02)
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Caption: Isomeric relationship and olfactory profiles. (Max-width: 760px)
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Objective:
Characterize Olfactory Profile

1. Sample Preparation
- Dilute m-Anisaldehyde in odorless solvent
(e.g., ethanol, DPG) to various concentrations (1%, 0.1%).
- Prepare smelling strips.

'

2. Panelist Selection & Training
- Screen panelists for olfactory acuity.
- Train on aroma standards and intensity scales.

3. Sensory Evaluation
- Blind, randomized presentation of samples.
- Conducted in a controlled, odor-free environment.
- Panelists record descriptors and intensity ratings.

4. Data Analysis
- Compile descriptors and frequency.
- Analyze intensity ratings statistically (e.g., ANOVA).
- Generate spider-web plot of aroma profile.

Result:
Quantitative & Qualitative
Olfactory Profile

Click to download full resolution via product page

Caption: Workflow for sensory evaluation of m-anisaldehyde. (Max-width: 760px)
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Objective:
Assess Stability in Product Base

:

1. Sample Preparation
- Prepare 2% m-anisaldehyde in ethanol/water base.
- Divide into 'Control' (dark, 4°C) and "Test' samples.

Test Samples

2. Stress Conditions
- Expose Test samples to accelerated conditions:
- 40°C oven
- UV light exposure (cycling)

ontrol Samples

3. Timed Analysis (T=0, 1, 2, 4 weeks)
- GC-MS: Quantify m-anisaldehyde concentration.
- Sensory: Olfactory evaluation vs. Control by trained panel.

4. Data Interpretation
- Plot concentration vs. time for each condition.
- Note any changes in color or olfactory profile.

Result:
Shelf-life Prediction &
Degradation Profile

Click to download full resolution via product page

Caption: Workflow for accelerated stability testing. (Max-width: 760px)
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Experimental Protocols
Protocol 1: Sensory Evaluation by Descriptive Analysis

This protocol outlines a method to qualitatively and quantitatively characterize the olfactory
profile of m-anisaldehyde.

1. Objective: To identify the key odor descriptors of m-anisaldehyde and rate their relative
intensities.

2. Materials:

 m-Anisaldehyde (=97% purity)

e Odorless solvent (e.g., ethanol 95% or dipropylene glycol)
o Standard perfume smelling strips (blotters)

e Glass vials with caps

o Aroma reference standards for panel training (e.g., anethole for "anise," vanillin for "vanilla,"
benzaldehyde for "cherry/almond"”)

e Data collection forms or software
3. Panelist Selection:

o Select 8-12 panelists based on their demonstrated ability to detect and describe different
odors.[7]

o Panelists should be free of colds, allergies, or other conditions that could affect their sense of
smell.[8]

4. Sample Preparation:
e Prepare a 1.0% solution of m-anisaldehyde in the chosen solvent.

e Dip the end of a smelling strip 1 cm into the solution and allow the solvent to evaporate for
30 seconds.
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e Place each prepared strip in a labeled, capped vial until evaluation.

5. Evaluation Procedure:

o Conduct the session in a well-ventilated, odor-neutral room.[8]

o Panelists are provided with the coded sample and a data collection form.

e Phase 1 (Descriptor Generation): Panelists smell the sample and individually list all olfactory
descriptors they perceive. The panel leader then compiles a consensus list of the most
frequent and relevant terms (e.g., anise, sweet, vanilla, floral, cherry, spicy).

e Phase 2 (Intensity Rating): In a subsequent session, panelists rate the intensity of each
consensus descriptor on a labeled magnitude scale (LMS) or a 10-point numerical scale (0 =
not perceptible, 10 = extremely strong).[9]

6. Data Analysis:
o Calculate the mean intensity rating for each descriptor across all panelists.

e Analyze the data for statistical significance (e.g., using ANOVA) to identify the most
prominent descriptors.

» Visualize the results using a spider-web (radar) plot to provide a clear olfactory fingerprint of
the material.

Protocol 2: Quantitative Analysis by Gas
Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method to determine the concentration of m-anisaldehyde in a
fragrance oil or alcoholic solution.

1. Objective: To accurately quantify the percentage (w/w) of m-anisaldehyde in a complex

mixture.
2. Instrumentation and Materials:

e Gas Chromatograph with Mass Spectrometric detector (GC-MS).[10]
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Capillary Column: TG-1MS (30 m x 0.25 mm 1.D. x 0.25 pm film) or equivalent non-polar
column.[10]

Autosampler and 2 mL vials.

Internal Standard (IS): e.g., 4,4'-Dibromobiphenyl or another non-reactive compound not
present in the sample.

Solvent: Methyl tert-butyl ether (MTBE) or ethyl acetate.

m-Anisaldehyde reference standard (=99% purity).

. Preparation of Standards:

Internal Standard Stock: Prepare a 1000 pg/mL solution of the IS in the chosen solvent.

Calibration Standards: Prepare a series of calibration standards by weighing known amounts
of the m-anisaldehyde reference standard into vials. Add a fixed amount of the IS stock
solution and dilute with the solvent to achieve concentrations ranging from 2 to 100 pg/mL.

. Sample Preparation:

Accurately weigh approximately 100 mg of the fragrance oil/sample into a 10 mL volumetric
flask.

Add a fixed amount of the IS stock solution (the same as used for calibration standards).

Dilute to the mark with the solvent. The final concentration should fall within the calibration
range.

. GC-MS Parameters:

Injection Volume: 1.0 pL (split mode, e.g., 100:1).

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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e Oven Program: 60°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min. (This program
should be optimized to ensure separation from other matrix components).[10]

» MS Detector: Operate in Selected lon Monitoring (SIM) mode.

o Target lons for m-Anisaldehyde: m/z 136 (Molecular lon), 135, 107.

o Target lons for IS: Select characteristic, high-mass ions for the chosen internal standard.
e MS Source Temperature: 230 °C.
6. Quantification:

o Generate a calibration curve by plotting the peak area ratio (m-anisaldehyde / IS) against
the concentration of m-anisaldehyde for the calibration standards.

o Calculate the concentration of m-anisaldehyde in the prepared sample using the regression
equation from the calibration curve.

o Determine the final percentage (w/w) in the original sample based on the initial weight and
dilution factor.

Protocol 3: Accelerated Stability Assessment in an
Alcoholic Base

This protocol is designed to evaluate the stability of m-anisaldehyde in a typical fragrance
base under stress conditions.

1. Objective: To assess the degradation (concentration loss) and olfactory changes of m-
anisaldehyde over time when exposed to heat and UV light.

2. Materials:
o Asimple fragrance base (e.g., 80:20 Ethanol/Deionized Water).
* m-Anisaldehyde (=97% purity).

o Glass spray bottles (some clear for UV, some amber for controls).
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Temperature-controlled oven set to 40°C.

UV light chamber or a stable source of UV-A light.

GC-MS system for quantitative analysis (as per Protocol 2).

Trained sensory panel (as per Protocol 1).

. Procedure:

Sample Preparation (T=0):

o Prepare a batch of 2% (w/w) m-anisaldehyde in the alcoholic base.

o Fill multiple amber glass bottles and store them in the dark at 4°C. These are the "Control"
samples.

o Fill multiple clear glass bottles for the UV test and amber bottles for the heat test. These
are the "Test" samples.

o Immediately analyze a T=0 sample via GC-MS to establish the initial concentration.
Conduct a sensory evaluation to establish the initial olfactory profile.

Accelerated Aging:

o Place the heat-test samples in the 40°C oven.

o Place the UV-test samples in the UV light chamber.

Analysis Schedule:

o At specified time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), remove one sample
from each condition (Control, Heat, UV).

o Allow samples to return to room temperature.

o Visually inspect for any color change.
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o Perform quantitative GC-MS analysis on each sample to determine the concentration of
m-anisaldehyde remaining.

o Conduct a sensory evaluation (e.g., a triangle test) comparing each stressed sample
against the Control sample to determine if there is a perceptible difference in odor.[8]

4. Data Interpretation:

» Plot the percentage of m-anisaldehyde remaining versus time for each condition (Control,
Heat, UV).

o Document any significant olfactory differences or color changes noted by the sensory panel.

e The results will indicate the stability of m-anisaldehyde under these specific stress
conditions, helping to predict its long-term performance in a finished product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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